Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-cyclobutyl-3-oxopropanoate

Carbanion stability Kinetic acidity Small-ring effects

Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8) is a β-ketoester (C9H14O3, MW 170.21 g/mol) featuring a cyclobutyl substituent at the β-position. This compound belongs to the broader class of 3-oxopropanoate esters, but its strained four-membered ring confers distinct physicochemical and reactivity properties compared to acyclic or differently-sized cycloalkyl analogs.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 24922-01-8
Cat. No. B1591937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclobutyl-3-oxopropanoate
CAS24922-01-8
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1CCC1
InChIInChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7H,2-6H2,1H3
InChIKeyHYHZQZSNOAJEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8) Procurement Guide: A Cyclobutyl β-Ketoester Intermediate for Ring-Strained Scaffold Synthesis


Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8) is a β-ketoester (C9H14O3, MW 170.21 g/mol) featuring a cyclobutyl substituent at the β-position [1]. This compound belongs to the broader class of 3-oxopropanoate esters, but its strained four-membered ring confers distinct physicochemical and reactivity properties compared to acyclic or differently-sized cycloalkyl analogs. It is primarily employed as a synthetic building block in medicinal chemistry to install cyclobutane-containing frameworks, which are prevalent in FDA-approved drugs targeting oncology, neurology, and infectious diseases . The compound is commercially available from multiple vendors with typical purities ≥95% .

Why In-Class Substitution Fails: The Structural and Reactivity Consequences of the Cyclobutyl Ring in Ethyl 3-cyclobutyl-3-oxopropanoate


Direct substitution of Ethyl 3-cyclobutyl-3-oxopropanoate with a generic β-ketoester is scientifically unjustified due to quantifiable differences in ring strain, carbanion stabilization capacity, and physicochemical properties that dictate reaction outcomes and downstream synthetic viability. The cyclobutyl group imposes a unique stereoelectronic environment; unlike acyclic or larger cycloalkyl groups, it exhibits intermediate carbanion stabilization and a distinct lipophilicity profile [1]. Furthermore, the reduced kinetic acidity relative to the cyclopropyl analog directly influences reaction rates and yields in key transformations such as alkylation and acylation [2]. Overlooking these specific attributes can lead to synthetic failure, suboptimal yields, or the generation of an incorrect molecular scaffold, which is particularly critical in medicinal chemistry where subtle structural changes profoundly impact biological activity .

Quantitative Differentiation Evidence for Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8) vs. Key Analogs


Carbanion Stabilization Capacity: Cyclobutyl vs. Cyclopropyl and Acyclic Analogs

Ethyl 3-cyclobutyl-3-oxopropanoate exhibits a carbanion stabilization capacity intermediate between that of the highly strained cyclopropyl analog and larger, less strained cycloalkyl or acyclic groups. This has been quantified through relative kinetic acidity measurements, which directly correlate with the reactivity of the α-proton in base-mediated transformations (e.g., alkylation, acylation). The cyclobutyl group's ability to stabilize an adjacent carbanion is similar to that of vinyl and cyclopropyl groups, but to a lesser extent [1]. This difference in carbanion stability translates into predictable differences in reaction rates and yields for synthetic steps involving enolate formation.

Carbanion stability Kinetic acidity Small-ring effects Organic synthesis

Lipophilicity and Physicochemical Property Benchmarking: Cyclobutyl vs. Cyclopentyl vs. Cyclopropyl Analogs

The lipophilicity (LogP) of Ethyl 3-cyclobutyl-3-oxopropanoate is substantially lower than that of its cyclopentyl analog, and higher than that of its cyclopropyl counterpart. This difference is driven by the size and hydrophobicity of the cycloalkyl ring. LogP is a critical parameter influencing membrane permeability, solubility, and metabolic stability in drug candidates. Specifically, the predicted ACD/LogP for the cyclobutyl compound is 1.65 , compared to 2.21 for the cyclopentyl analog . This 0.56 LogP unit difference is significant in a drug discovery context, as it predicts a substantial alteration in lipophilicity-dependent ADME properties .

Lipophilicity ADME LogP Physicochemical properties Medicinal chemistry

Boiling Point Differentiation: Cyclobutyl vs. Cyclopentyl and Cyclopropyl Analogs

The boiling point of Ethyl 3-cyclobutyl-3-oxopropanoate is intermediate relative to its cycloalkyl analogs, reflecting its intermediate molecular weight and intermolecular forces. This property has practical implications for purification via distillation and for handling under specific reaction conditions (e.g., high-temperature reactions). At standard pressure (760 mmHg), the predicted boiling point for the cyclobutyl compound is 234.5 ± 13.0 °C . This is lower than the cyclopentyl analog (255.3 ± 13.0 °C ) and higher than the cyclopropyl analog (212.9 °C ).

Boiling point Physicochemical properties Purification Distillation

Enthalpy of Vaporization: Cyclobutyl vs. Cyclopentyl Analogs

The enthalpy of vaporization (ΔHvap) for Ethyl 3-cyclobutyl-3-oxopropanoate is lower than that of its cyclopentyl analog, indicating weaker intermolecular interactions and requiring less energy for evaporation. This thermodynamic property is relevant for large-scale process chemistry, particularly for distillation and solvent evaporation steps. The predicted ΔHvap for the cyclobutyl compound is 47.1 ± 3.0 kJ/mol , compared to 49.3 ± 3.0 kJ/mol for the cyclopentyl analog .

Enthalpy of vaporization Thermodynamics Physicochemical properties Process chemistry

Synthetic Yield Benchmark: Reaction of Ethyl Potassium Malonate with Cyclobutyl vs. Cyclopropyl Acid Chlorides

The synthesis of Ethyl 3-cyclobutyl-3-oxopropanoate via acylation of ethyl potassium malonate proceeds with a high reported yield, providing a quantitative benchmark for assessing the efficiency of its preparation compared to other cycloalkyl analogs. A reported procedure using cyclobutylcarbonyl chloride and ethyl potassium malonate in acetonitrile yields the target compound with approximately 98% yield [1]. While this is a single data point, it establishes a high baseline for synthetic accessibility and suggests the cyclobutyl ring does not impose a significant yield penalty in this standard acylation.

Synthetic yield Acylation β-Ketoester synthesis Reaction efficiency

Ring Strain and Conformational Bias: A Qualitative Distinction from Larger Cycloalkyl and Acyclic Analogs

The cyclobutyl ring in Ethyl 3-cyclobutyl-3-oxopropanoate introduces a unique combination of ring strain (~26 kcal/mol) and a well-defined, rigid, non-planar puckered conformation that is fundamentally distinct from the planar cyclopropyl ring, the more flexible cyclopentyl and cyclohexyl rings, or acyclic alkyl chains [1]. This conformational bias is a critical design element in medicinal chemistry, as it can pre-organize a molecule into a bioactive conformation, reduce entropic penalties upon target binding, and provide a unique three-dimensional shape for improved target selectivity [2]. While not quantifiable in a single numeric comparison for this specific compound, this is a well-established class-level distinction that drives the selection of cyclobutanes as bioisosteres in drug discovery .

Ring strain Conformational analysis Molecular recognition Bioisosteres

High-Impact Application Scenarios for Ethyl 3-cyclobutyl-3-oxopropanoate in Medicinal Chemistry and Process R&D


Synthesis of Cyclobutane-Containing Drug Candidates with Improved ADME Profiles

Medicinal chemists can utilize Ethyl 3-cyclobutyl-3-oxopropanoate to construct lead compounds where a moderate increase in lipophilicity is desired over a cyclopropyl group, but with improved solubility and metabolic stability compared to a cyclopentyl or cyclohexyl analog. The 1.65 ACD/LogP value and the unique puckered conformation of the cyclobutyl ring provide a strategic advantage in balancing potency and ADME properties . This is particularly valuable in CNS and oncology programs where optimizing brain penetration or minimizing off-target pharmacology is critical.

Controlled Reactivity in Base-Mediated Transformations

In synthetic sequences requiring α-alkylation or acylation of a β-ketoester, the intermediate carbanion stabilization provided by the cyclobutyl group offers a tunable reactivity profile. As demonstrated by relative kinetic acidity measurements, the cyclobutyl group provides less stabilization than a cyclopropyl group, which can be advantageous in avoiding over-alkylation or side reactions associated with highly stabilized enolates [1]. This allows for more precise control over reaction outcomes and can lead to higher isolated yields of the desired mono-substituted product.

Scalable Process Development with Favorable Thermodynamics

Process chemists developing large-scale syntheses should consider Ethyl 3-cyclobutyl-3-oxopropanoate due to its favorable thermodynamic properties compared to higher molecular weight analogs. The lower enthalpy of vaporization (47.1 kJ/mol vs. 49.3 kJ/mol for the cyclopentyl analog ) and lower boiling point (234.5 °C vs. 255.3 °C ) translate to reduced energy costs and potentially gentler thermal conditions during distillation and solvent recovery steps, enhancing overall process efficiency and safety.

Building Block for FDA-Approved Drug Motifs

Given that at least nine FDA-approved drugs contain a cyclobutane ring, this compound serves as a direct precursor for incorporating this privileged motif into new molecular entities . Its use can accelerate the synthesis of analogs of existing cyclobutyl-containing drugs or enable the exploration of novel chemical space around this underrepresented scaffold, which is particularly concentrated in therapeutic areas like oncology, neurology, and infectious diseases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-cyclobutyl-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.